3-Amino-2-methylphenylacetonitrile
Description
Significance of Phenylacetonitrile (B145931) Scaffolds in Synthetic Chemistry
The phenylacetonitrile scaffold, in its most basic form, is a valuable precursor in the synthesis of numerous chemical entities. acs.org The nitrile group (–C≡N) is a versatile functional group that can be readily converted into other important functionalities such as amines, carboxylic acids, and amides. bldpharm.com For instance, the reduction of the nitrile yields a primary amine, while hydrolysis can produce a carboxylic acid. bldpharm.com
Furthermore, the methylene (B1212753) (–CH₂–) group adjacent to both the aromatic ring and the nitrile is activated, making its protons acidic. This allows for deprotonation to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions, a fundamental process in the construction of more complex molecular skeletons. This reactivity makes phenylacetonitriles key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.govorganic-chemistry.org
Overview of Substituted Aromatic Nitriles as Versatile Building Blocks
Aromatic nitriles, compounds with a nitrile group directly attached to an aromatic ring, are important intermediates in the chemical industry. du.edu.eg They are used in the production of dyes, agrochemicals, and pharmaceuticals. bldpharm.comdu.edu.eg The nitrile group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring, making it susceptible to certain types of reactions like nucleophilic aromatic substitution. acs.org
Substituted aromatic nitriles, which bear additional functional groups on the aromatic ring, offer a rich platform for chemical synthesis. bldpharm.com The nature and position of these substituents can fine-tune the electronic properties and reactivity of the molecule, allowing for selective chemical transformations. These compounds can undergo a wide array of reactions, including nucleophilic substitutions and cycloadditions, making them highly valuable in creating diverse molecular architectures. bldpharm.comacs.org
Contextualization of 3-Amino-2-methylphenylacetonitrile within this Class of Compounds
This compound, with the CAS number 219312-27-3, is a specific example of a substituted phenylacetonitrile. bldpharm.com Its structure features a phenylacetonitrile core substituted with an amino group (–NH₂) at the 3-position and a methyl group (–CH₃) at the 2-position of the phenyl ring.
This particular arrangement of functional groups suggests a unique chemical character. The presence of the amino group, a strong electron-donating group, would significantly influence the electronic properties of the aromatic ring, likely activating it towards electrophilic substitution reactions. The amino group itself can act as a nucleophile or a base and is a key site for further chemical modification. The methyl group, also electron-donating, further modulates the ring's reactivity.
The compound thus combines the synthetic utility of the cyanomethyl group with the reactivity conferred by the substituted aniline-like ring system. This makes it a potentially valuable intermediate for synthesizing more complex heterocyclic compounds, such as quinolines, through cyclization reactions involving the amino and cyanomethyl groups. du.edu.egjptcp.com
Chemical and Physical Data of this compound
Detailed experimental data for this compound is not widely available in published literature. However, its basic molecular properties can be compiled.
| Property | Value | Source |
| CAS Number | 219312-27-3 | bldpharm.com |
| Molecular Formula | C₉H₁₀N₂ | jptcp.com |
| Molecular Weight | 146.19 g/mol | jptcp.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-amino-2-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMIWXFBFOIBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623178 | |
| Record name | (3-Amino-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219312-27-3 | |
| Record name | (3-Amino-2-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3 Amino 2 Methylphenylacetonitrile
Transformations Involving the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is a key site for a variety of chemical transformations, including hydrolysis, reduction, cycloadditions, and nucleophilic additions. chemrxiv.orgnih.gov These reactions allow for the conversion of the nitrile into other valuable functional groups.
The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages, first yielding an amide and subsequently a carboxylic acid. monash.edu This transformation can be catalyzed by either acid or base. monash.edunih.gov Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. nih.govresearchgate.net The initial product is an imidic acid, which tautomerizes to the corresponding amide. monash.eduresearchgate.net More vigorous reaction conditions, such as prolonged heating, will lead to the further hydrolysis of the amide to the carboxylic acid. researchgate.netmdpi.com
Similarly, in basic hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, and subsequent protonation yields the amide. monash.edu Continued heating in the basic solution will hydrolyze the amide to a carboxylate salt. monash.edumdpi.com
Table 1: Hydrolysis Products of 3-Amino-2-methylphenylacetonitrile
| Starting Material | Reagents/Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| This compound | H₂O, H⁺ (mild conditions) | 3-Amino-2-methylphenylacetamide | |
| This compound | H₂O, H⁺ (vigorous conditions) | 3-Amino-2-methylphenylacetamide | 3-Amino-2-methylphenylacetic acid |
The nitrile group can be readily reduced to a primary amine, a transformation of significant synthetic utility. nih.gov Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemrxiv.orgresearchgate.net
The reduction with LiAlH₄ is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to yield the primary amine. researchgate.net This method is highly efficient for converting nitriles to amines. chemrxiv.orgnih.gov
Alternatively, catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.net This method is also widely used and can sometimes offer better chemoselectivity for molecules with multiple reducible functional groups. nih.gov The reduction of this compound yields 2-(3-amino-2-methylphenyl)ethan-1-amine.
Table 2: Reduction of this compound
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| This compound | 1. LiAlH₄, Ether 2. H₂O | 2-(3-Amino-2-methylphenyl)ethan-1-amine |
Nitriles can participate in cycloaddition reactions, most notably [3+2] cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. libretexts.org In these reactions, the nitrile can act as a dipolarophile, reacting with a 1,3-dipole. Examples of 1,3-dipoles that react with nitriles include azides and nitrile oxides. frontiersin.org
For instance, the reaction of this compound with an azide (B81097) (R-N₃) can lead to the formation of a tetrazole ring. This type of reaction is often catalyzed by a Lewis acid. Similarly, nitrile oxides, which can be generated in situ from oximes, react with nitriles to form 1,2,4-oxadiazoles. libretexts.org These cycloaddition pathways provide a route to complex heterocyclic structures from relatively simple precursors. frontiersin.org
Table 3: Pinner Reaction of this compound
| Starting Material | Reagents | Intermediate | Final Product (after hydrolysis) |
|---|
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, particularly strong ones like organometallic reagents. nih.gov Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine salt. chemrxiv.org
Upon acidic workup, this imine intermediate is hydrolyzed to a ketone. For example, the reaction of this compound with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would yield 1-(3-amino-2-methylphenyl)propan-2-one. This reaction provides a valuable method for carbon-carbon bond formation and the synthesis of ketones.
Reactions at the Amino Functional Group
The primary aromatic amino group of this compound is a site of rich chemical reactivity, allowing for a wide range of derivatizations. These include acylation, alkylation, diazotization, and electrophilic substitution on the aromatic ring.
A common strategy to modulate the reactivity of the amino group and the aromatic ring is to first protect the amine, for example, by converting it to an amide (e.g., an acetanilide). afit.edu This reduces the activating effect of the amino group and can prevent unwanted side reactions. afit.edu
Standard reactions of the amino group include:
Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. For instance, reaction with acetyl chloride would yield N-(3-(cyanomethyl)-2-methylphenyl)acetamide. masterorganicchemistry.com
Alkylation: The amino group can be alkylated using alkyl halides. However, polyalkylation is a common issue. Reductive amination is an alternative method for controlled alkylation. chemrxiv.org
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts it into a diazonium salt. This diazonium salt is a highly valuable intermediate that can be substituted by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -H) in Sandmeyer and related reactions.
Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org The methyl group is also an activating ortho-, para-director. In this compound, the positions ortho and para to the amino group are C4, C6, and C2 (which is already substituted). The methyl group at C2 directs to C3 (substituted), C5, and C1 (substituted). The cyanomethyl group is deactivating and a meta-director. The strong activating effect of the amino group will dominate, directing incoming electrophiles primarily to the C4 and C6 positions. Reactions like halogenation, nitration, and sulfonation would be expected to occur at these positions.
Table 4: Representative Reactions at the Amino Group
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine (B92270) | N-(3-(cyanomethyl)-2-methylphenyl)acetamide |
| Diazotization | NaNO₂, HCl (0-5 °C) | 3-(Cyanomethyl)-2-methylbenzenediazonium chloride |
| Bromination | Br₂, FeBr₃ | 4-Bromo-3-amino-2-methylphenylacetonitrile and/or 6-Bromo-3-amino-2-methylphenylacetonitrile |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-amino-2-methylphenylacetonitrile and/or 6-Nitro-3-amino-2-methylphenylacetonitrile |
The amino and nitrile groups can also react in concert to form heterocyclic systems. For example, intramolecular cyclization or reactions with bifunctional reagents can lead to the synthesis of various fused heterocycles, such as quinoline (B57606) derivatives, which are of interest in medicinal chemistry. nih.govnih.gov
Acylation and Amide Formation
The primary amino group of this compound is readily susceptible to acylation, a reaction that involves the introduction of an acyl group (R-C=O) from an acylating agent. This reaction is fundamental for the formation of amide derivatives. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids.
The reaction with acyl chlorides is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), which neutralizes the hydrochloric acid byproduct. niscpr.res.in Similarly, acid anhydrides react with the amino group to form the corresponding amide and a carboxylic acid as a byproduct. The choice of solvent and reaction conditions, including temperature and the nature of the base, can influence the reaction's efficiency. niscpr.res.in For instance, the acylation of a similar compound, methyl 3-aminocrotonate, with various acid chlorides in the presence of pyridine or triethylamine demonstrates a strong preference for either N- or C-acylation depending on the specific reagents used. niscpr.res.in
Protecting the amino group through acylation, for example by forming an acetamide, is a common strategy in multi-step syntheses. This temporary modification reduces the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions in subsequent chemical transformations. niscpr.res.in
Table 1: Representative Acylation Reactions
| Acylating Agent | Product Type | General Reaction Conditions |
| Acetyl Chloride | N-acetyl derivative (Amide) | Inert solvent, base (e.g., pyridine) |
| Acetic Anhydride | N-acetyl derivative (Amide) | Can be performed with or without a catalyst |
| Benzoyl Chloride | N-benzoyl derivative (Amide) | Schotten-Baumann conditions (aqueous base) or aprotic solvent with a tertiary amine base |
Formation of Imine and Schiff Base Derivatives
Primary amines, such as this compound, readily react with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond. When the amine is aromatic, these imines are commonly referred to as Schiff bases. wikipedia.org The formation of a Schiff base is a reversible reaction that typically occurs under acidic or basic catalysis, or upon heating. nih.govyoutube.com
The reaction proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate. nih.gov This intermediate then eliminates a molecule of water to yield the imine. nih.gov The synthesis of novel Schiff bases by the condensation of 3-amino-2-methyl quinazolin-4-(3H)-ones with various aromatic aldehydes has been reported, highlighting the reactivity of the amino group in a similar chemical environment. researchgate.net
These Schiff base derivatives of this compound are not only stable compounds in their own right but also serve as important intermediates for further synthetic transformations, including reduction to secondary amines as seen in reductive amination, or as precursors in cyclization reactions.
Cyclization Reactions for Heterocyclic Ring Formation (e.g., Quinazolinones, Triazoles, Thiadiazoles, Oxadiazoles)
The presence of both an amino group and a nitrile group on an aromatic ring makes this compound a prime candidate for the synthesis of various fused heterocyclic systems.
Quinazolinones: Quinazolinone derivatives can be synthesized from precursors containing an anthranilic acid or anthranilamide moiety. While direct cyclization of this compound to a quinazolinone is not straightforward, it can be converted into a suitable precursor. For instance, hydrolysis of the nitrile group to a carboxylic acid or an amide, followed by reaction with a one-carbon synthon, can lead to the formation of the quinazolinone ring system. The synthesis of tricyclic quinazolinones has been achieved through the intramolecular cyclization of related 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. nih.gov
Triazoles: The nitrile group in this compound can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles, which can then rearrange to form aminotriazoles. More directly, the synthesis of 5-amino-1,2,3-triazoles can be achieved through the dipolar cycloaddition of azides with monosubstituted acetonitriles. mdpi.com This method provides access to 5-amino substituted triazoles that are not obtainable via the more common azide-alkyne cycloaddition. mdpi.com Furthermore, Rh(II)-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with isocyanates and isothiocyanates offers a pathway to other heterocyclic systems like imidazolones and thiazoles. nih.gov The 3-amino-1,2,4-triazole scaffold itself is of significant interest in medicinal chemistry. nih.gov
Thiadiazoles: The synthesis of thiadiazole rings often involves the use of thiosemicarbazide (B42300) or its derivatives. This compound can be envisioned as a starting material for thiadiazole synthesis by first converting the amino group into a thiourea, followed by cyclization. For example, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared by the oxidative cyclization of thiosemicarbazones. nih.gov The 2-amino-1,3,4-thiadiazole (B1665364) structure is a promising scaffold for the development of new therapeutic agents. nih.gov The synthesis of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) often involves the reaction of an N-haloacetamidine with a metal thiocyanate. researchgate.net
Oxadiazoles: The formation of oxadiazole rings can be achieved through various synthetic routes. A common strategy for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles involves the oxidative cyclization of N-acylamidrazones or related intermediates. sci-hub.runih.govrsc.orgfigshare.com For this compound to be a precursor for such a system, the nitrile group would likely be converted to an amidine, which could then be acylated and cyclized. The synthesis of 2-amino-substituted 1,3,4-oxadiazoles can be achieved through the iodine-mediated oxidative cyclization of semicarbazones. jchemrev.com
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and methyl groups. The directing effects of the substituents on the ring play a crucial role in determining the position of substitution.
Halogenation Reactions
Halogenation of the aromatic ring of this compound, such as bromination or chlorination, is expected to proceed readily due to the activated nature of the ring. The reaction would likely occur at the positions ortho and para to the strongly activating amino group. Given the substitution pattern, the positions available for substitution are C4, C5, and C6. The position para to the amino group (C6) and one of the ortho positions (C4) are the most likely sites for halogenation. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at the C4 position.
To achieve mono-substitution and prevent poly-halogenation, mild reaction conditions would be necessary. Often, the amino group is first acylated to an amide (e.g., acetamide). This moderates the activating effect of the amino group and provides steric bulk, which can enhance the selectivity for the para position.
Nitration Pathways
The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. Direct nitration of this compound with strong acids is problematic, as the amino group is susceptible to oxidation and protonation. Protonation of the amino group would form an ammonium (B1175870) (-NH3+) group, which is a strong deactivating and meta-directing group, thus changing the expected regioselectivity and making the reaction more difficult.
A standard strategy to overcome these issues is to first protect the amino group by converting it into an acetamide. The nitration of o-acetotoluide, a structurally similar compound, serves as a good precedent. orgsyn.org The acetyl group moderates the activating effect of the amine and directs the incoming nitro group primarily to the para position. After the nitration step, the acetyl group can be removed by hydrolysis to regenerate the amino group. This approach allows for a more controlled nitration and leads to the desired nitro-substituted this compound derivatives. The nitration of o-methylacetanilide can yield both the 3-nitro and 5-nitro isomers. orgsyn.org
Sulfonation Reactions
Sulfonation of this compound involves an electrophilic aromatic substitution reaction where a sulfonic acid group (–SO₃H) is introduced onto the benzene (B151609) ring. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the amino (–NH₂), methyl (–CH₃), and cyanomethyl (–CH₂CN) groups.
The amino group is a powerful activating group and is strongly ortho-, para-directing. byjus.com The methyl group is also an activating, ortho-, para-directing substituent. chemguide.co.uk Conversely, the cyanomethyl group is generally considered to be a weak deactivating group. In electrophilic aromatic substitution, the powerful activating effect of the amino group is the dominant influence. Therefore, the incoming electrophile is directed primarily to the positions ortho and para to the amino group.
Given the structure of this compound, the positions are as follows:
Position 4: para to the amino group and meta to the methyl group.
Position 6: ortho to the amino group and meta to the methyl group.
Position 2: occupied by the methyl group.
Position 5: meta to both the amino and methyl groups.
Due to steric hindrance from the adjacent methyl group at position 2, substitution at position 4 (para to the amino group) is generally favored over substitution at position 6.
However, sulfonation is typically carried out in the presence of concentrated sulfuric acid (H₂SO₄). byjus.com Under these strongly acidic conditions, the basic amino group is protonated to form the anilinium ion (–NH₃⁺). The anilinium ion is a deactivating group and a meta-director. masterorganicchemistry.com This change in the nature of the substituent dramatically alters the reaction's outcome. The directing influence would then favor substitution at position 5, which is meta to the anilinium group. The final product distribution often depends on the specific reaction conditions, such as temperature and acid concentration, which can influence the equilibrium between the free amine and the anilinium ion. byjus.comchemistrysteps.com
Table 1: Predicted Sulfonation Products of this compound
| Reagent | Conditions | Major Product | Minor Product | Directing Influence |
|---|---|---|---|---|
| H₂SO₄/SO₃ | Moderate temperature | 4-Amino-5-methyl-2-(sulfomethyl)benzenesulfonic acid | 6-Amino-5-methyl-2-(sulfomethyl)benzenesulfonic acid | –NH₂ (ortho, para-directing) |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically involve either the amino group directly or, more commonly, a halogenated derivative of the molecule.
Suzuki-Miyaura Coupling (with suitable halogenated derivatives)
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. While this compound itself is not a direct substrate for this reaction, its halogenated derivatives are excellent coupling partners. For instance, a bromo-substituted derivative, such as 4-bromo-3-amino-2-methylphenylacetonitrile, can be synthesized and subsequently used in Suzuki-Miyaura coupling.
The reaction would proceed by coupling the bromo derivative with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the halogen.
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Boronic Acid | Catalyst System | Base | Product |
|---|---|---|---|---|
| 4-Bromo-3-amino-2-methylphenylacetonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Amino-2-methyl-[1,1'-biphenyl]-4-ylacetonitrile |
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, this reaction requires a halogenated derivative of this compound. A copper(I) co-catalyst is often used, although copper-free methods have also been developed. nih.govbeilstein-journals.org This reaction is highly valuable for synthesizing substituted alkynes and constructing more complex molecular frameworks. researchgate.net
The coupling of a halogenated this compound with a terminal alkyne provides a direct route to arylalkyne derivatives. These products can serve as key intermediates in the synthesis of heterocycles and natural products. nih.gov
Table 3: Representative Sonogashira Coupling Reaction
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Product |
|---|---|---|---|---|
| 4-Bromo-3-amino-2-methylphenylacetonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 3-Amino-2-methyl-4-(phenylethynyl)phenylacetonitrile |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be applied in two ways to this compound. First, a halogenated derivative can be coupled with a primary or secondary amine. Second, the amino group of this compound itself can act as the nucleophile, coupling with an aryl halide or triflate to form a diarylamine derivative.
The latter approach is particularly useful for synthesizing N-aryl derivatives directly from the parent amine. The reaction typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base.
Table 4: Representative Buchwald-Hartwig N-Arylation Reaction
| Amine | Aryl Halide | Catalyst System | Base | Product |
|---|---|---|---|---|
| This compound | Bromobenzene | Pd₂(dba)₃, BINAP | NaOt-Bu | 2-Methyl-3-(phenylamino)phenylacetonitrile |
Copper-Catalyzed Transformations (e.g., N-Arylation)
Copper-catalyzed N-arylation, often known as the Ullmann condensation or Ullmann coupling, is a classical method for forming carbon-nitrogen bonds. It involves the reaction of an amine with an aryl halide in the presence of a copper catalyst, often at high temperatures. While palladium-catalyzed methods are often milder, copper-based systems remain relevant, particularly for certain substrates.
The amino group of this compound can be arylated using an aryl halide under copper catalysis. Modern variations of the Ullmann reaction may use ligands such as 1,10-phenanthroline (B135089) or amino acids to facilitate the transformation at lower temperatures.
Table 5: Representative Copper-Catalyzed N-Arylation Reaction
| Amine | Aryl Halide | Catalyst System | Base | Product |
|---|---|---|---|---|
| This compound | Iodobenzene | CuI, 1,10-phenanthroline | K₂CO₃ | 2-Methyl-3-(phenylamino)phenylacetonitrile |
Rearrangement Reactions (e.g., Smiles Rearrangement if applicable to derivatives)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. The general mechanism involves a connecting chain (X–Y) that links two aromatic rings, where one ring is activated towards nucleophilic attack and the other bears a nucleophilic center (ZH). The nucleophile attacks the activated ring, leading to a spirocyclic intermediate (a Meisenheimer complex), followed by cleavage and rearrangement.
While there is no literature documenting a Smiles rearrangement directly involving this compound, it is conceivable that a suitably designed derivative could undergo such a transformation. For this to occur, the amino group would need to be part of the linker that connects to an electron-deficient aromatic or heteroaromatic ring.
For example, if the amino group of this compound were used to synthesize a derivative such as N-(2,4-dinitrophenyl)-3-amino-2-methylphenylacetonitrile, this molecule would contain the necessary components. However, the typical Smiles rearrangement involves a nucleophile (like an alcohol or thiol) attacking an activated ring. A variation, the Truce-Smiles rearrangement, involves a sulfone and a strong base. A hypothetical derivative could be synthesized where the amino group is linked via a sulfonyl bridge to another aromatic system, potentially enabling a rearrangement under basic conditions. To date, such specific applications for derivatives of this compound have not been reported in scientific literature.
Formation of Advanced Synthetic Intermediates and Scaffolds
While specific research on the derivatization of this compound is limited in publicly accessible literature, its chemical structure, featuring a vicinal amino group and a nitrile function on a substituted benzene ring, suggests a rich potential for the formation of advanced synthetic intermediates and heterocyclic scaffolds. The reactivity can be inferred from studies on analogous compounds, particularly 2-aminobenzonitriles. These analogs are widely utilized in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
The primary reactive sites of this compound are the nucleophilic amino group and the electrophilic carbon of the nitrile group. The presence of the ortho-methyl group can exert steric and electronic effects, potentially influencing regioselectivity and reaction rates compared to unsubstituted 2-aminobenzonitriles.
A key transformation for aminonitriles is their cyclization to form heterocyclic structures. Based on the reactivity of similar aminobenzonitriles, this compound is a promising precursor for the synthesis of quinazoline (B50416) derivatives. Quinazolines and their oxidized counterparts, quinazolinones, are core structures in numerous biologically active compounds.
For instance, tandem synthesis protocols have been developed for the conversion of 2-aminobenzonitriles into quinazolinones using an alcohol-water system, often catalyzed by a Ruthenium(II) complex. rsc.org This type of reaction proceeds through a metal-ligand cooperative mechanism and demonstrates the feasibility of transforming the aminonitrile scaffold into more complex heterocyclic systems in good to excellent yields. rsc.org
Another approach involves the electrochemical synthesis of quinazolinones from o-aminobenzonitriles and aldehydes in an aqueous medium. rsc.org This method is notable for being transition metal-free and environmentally benign. rsc.org The synthetic utility of such methods has been demonstrated on a gram scale, highlighting their potential for practical applications. rsc.org
Furthermore, multicomponent reactions offer an efficient pathway to diverse quinazoline scaffolds. A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids yields a variety of quinazolines. organic-chemistry.orgnih.gov This approach is valued for its tolerance of various functional groups, including bromo and iodo groups, which allows for subsequent synthetic modifications. organic-chemistry.orgnih.gov
The following table summarizes representative transformations of analogous 2-aminobenzonitriles, which suggest potential synthetic routes for the derivatization of this compound.
| Starting Material Analogue | Reagents | Catalyst/Conditions | Product Scaffold | Reference |
| 2-Aminobenzonitrile | Aliphatic Alcohols, Water | Ru(II) complex | Quinazolinone | rsc.org |
| o-Aminobenzonitrile | Aldehydes, Water | Electrochemical, Transition Metal-Free | Quinazolinone | rsc.org |
| 2-Aminobenzonitrile | Aldehydes, Arylboronic Acids | Palladium catalyst | Quinazoline | organic-chemistry.orgnih.gov |
| 2-Aminobenzonitrile | Isothiocyanate, NaOH, Water | - | N,4-substituted Quinazoline | nih.gov |
| 2-Aminobenzonitriles | Aldehydes, Alcohols | Copper catalyst | o-protected-4-hydroxyquinazolines | nih.gov |
These examples underscore the potential of this compound as a valuable building block in synthetic organic chemistry. The strategic combination of the amino and nitrile functionalities within the molecule provides a platform for the construction of a variety of complex and potentially bioactive heterocyclic compounds. Further research into the specific reactivity of this compound would be beneficial to fully explore its synthetic utility.
Mechanistic Studies of Key Reactions
Elucidation of Reaction Pathways for Nitrile Transformations
The nitrile functional group (–C≡N) is a versatile synthon that can undergo several fundamental transformations, primarily hydrolysis and reduction.
Hydrolysis: The conversion of the nitrile group to a carboxylic acid proceeds in two main stages: initial hydration to an amide intermediate, followed by further hydrolysis to the carboxylic acid. youtube.com This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this activated carbon. rsc.orgmasterorganicchemistry.com A series of proton transfers leads to an imidic acid, which tautomerizes to the more stable amide intermediate (3-Amino-2-methylphenylacetamide). organicchemistrytutor.com Under continued heating in acidic conditions, the amide is further protonated at its carbonyl oxygen, rendering the carbonyl carbon susceptible to another nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that collapses to release ammonia (B1221849) (which is protonated to ammonium (B1175870) under acidic conditions) and the final product, 3-Amino-2-methylphenylacetic acid. youtube.comacs.org
Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. oup.comyoutube.com This forms a negatively charged intermediate that is protonated by water to yield an imidic acid, which then tautomerizes to the amide. youtube.com If the reaction conditions are mild, the amide can sometimes be isolated. rsc.org However, under harsher conditions (e.g., elevated temperature), the hydroxide ion will attack the carbonyl carbon of the amide, leading to a tetrahedral intermediate that expels the amide anion (–NH2⁻), a very poor leaving group. This is typically the slowest step. The reaction is driven to completion by an acid-base reaction where the newly formed carboxylic acid protonates the amide anion, ultimately yielding a carboxylate salt and ammonia. acs.org
Reduction: The nitrile group can be reduced to a primary amine (2-(3-Amino-2-methylphenyl)ethan-1-amine). This is commonly achieved through catalytic hydrogenation or with chemical hydrides.
Chemical Reduction: Strong hydride reagents like Lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, forming an imine anion intermediate. libretexts.org This intermediate undergoes a second hydride addition to give a dianion, which is then protonated upon aqueous workup to yield the primary amine. organicchemistrytutor.comlibretexts.org
Catalytic Hydrogenation: Using molecular hydrogen (H₂) and a metal catalyst (e.g., Raney Nickel, Palladium, Cobalt), nitriles are selectively reduced. wikipedia.orgbme.hu The reaction mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the C≡N triple bond. youtube.com
Understanding Regioselectivity and Stereoselectivity in Derivatization
Derivatization of 3-Amino-2-methylphenylacetonitrile can occur at the aromatic ring, the benzylic carbon, or the nitrile group itself.
Regioselectivity in Electrophilic Aromatic Substitution (EAS): The substitution pattern on the benzene (B151609) ring is dictated by the directing effects of the existing amino (–NH₂) and methyl (–CH₃) groups.
Directing Effects: Both the amino group and the methyl group are activating, ortho-, para-directors. acs.orgyoutube.com The amino group is a strongly activating, resonance-donating group, while the methyl group is a weakly activating, inductively donating group. mdpi.com
Predicted Outcome: In this compound, the amino group is at C3 and the methyl group is at C2.
The amino group strongly activates the C2, C4, and C6 positions.
The methyl group activates the C1, C3, and C6 positions. The C6 position is activated by both groups through resonance (from NH₂) and induction (from CH₃), making it a highly favored site for electrophilic attack. The C4 position is also strongly activated by the powerful para-directing effect of the amino group. Steric hindrance from the adjacent methyl group might slightly disfavor attack at the C2 position relative to C4 and C6. Therefore, electrophilic substitution is expected to yield predominantly a mixture of 4- and 6-substituted products.
Stereoselectivity in Side-Chain Reactions: The benzylic carbon (the α-carbon bearing the nitrile) is acidic and can be deprotonated to form a carbanion. This carbanion can then react with electrophiles, such as alkyl halides, in α-alkylation reactions. mdpi.com If a new chiral center is created during such a reaction, controlling the stereoselectivity becomes a key challenge. This can be achieved by using chiral phase-transfer catalysts or chiral auxiliaries to direct the approach of the electrophile to one face of the planar carbanion. Similarly, Strecker-type reactions, involving the addition of a cyanide source and an amine to an imine, can generate α-aminonitriles with controlled stereochemistry when a chiral catalyst is employed. nih.govnih.gov
Role of Catalysts in Reaction Mechanisms
Catalysts are essential for facilitating many of the transformations of this compound, offering alternative, lower-energy reaction pathways.
Palladium (Pd) Catalysis: Palladium catalysts are widely used for cross-coupling and C–H functionalization reactions. For a molecule like this compound, a Pd-catalyzed reaction could target the C-H bonds on the aromatic ring or involve the amine as a nucleophile.
C–H Functionalization: In directed C–H functionalization, a directing group on the molecule coordinates to the palladium center, bringing it into close proximity with a specific C–H bond. nih.govmdpi.com While the cyanomethyl group is not a standard directing group, the amino group can direct ortho-C–H activation. oup.com This would lead to functionalization at the C4 position. Alternatively, remote C-H functionalization at the meta-position (C5) can be achieved using specialized nitrile-containing templates. rsc.org
Catalytic Cycle: The general mechanism for a Pd(0)-catalyzed cross-coupling reaction (like Suzuki or Buchwald-Hartwig amination) involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into an aryl-halide bond, forming a Pd(II) intermediate.
Transmetalation (for Suzuki) or Base-promoted Amine Coordination (for Buchwald-Hartwig): The second coupling partner is brought to the palladium center.
Reductive Elimination: The two organic fragments are coupled together, forming the final product and regenerating the Pd(0) catalyst. Oxidative addition is often the rate-determining step. oup.com
Copper (Cu) Catalysis: Copper catalysts are particularly effective for C-N bond-forming reactions (Ullmann condensation) and have been used in multi-component reactions involving amines and nitriles. nih.govrsc.org A cooperative catalytic system of CuCl and Cu(OTf)₂ has been shown to catalyze the coupling of amines, formaldehyde, and trimethylsilyl (B98337) cyanide. nih.gov In the context of this compound, a copper catalyst could facilitate N-alkylation or N-arylation at the amino group. The mechanism is believed to involve the formation of a copper(I) amide intermediate, which then reacts with an electrophile. mdpi.com Some copper-catalyzed reactions are proposed to proceed via a radical pathway. nih.gov
Organocatalysis utilizes small organic molecules to accelerate chemical reactions.
N-Heterocyclic Carbenes (NHCs): NHCs are potent nucleophiles and are known to catalyze reactions by reversing the polarity of functional groups ("umpolung"). nih.gov In a typical mechanism involving an aldehyde, the NHC adds to the carbonyl carbon to form a tetrahedral intermediate known as a Breslow intermediate. youtube.com While less common, NHCs can react with nitriles. For instance, NHC-boryl radicals can abstract a cyano group from organic nitriles. careers360.com NHCs can also catalyze the reduction of nitriles to primary amines in the presence of a suitable ruthenium co-catalyst. wikipedia.org The NHC acts as a strong σ-donating ligand to the metal, enhancing its catalytic activity. nih.gov
Amine Catalysis: This can proceed via two main pathways: enamine or iminium ion catalysis. While these are most common for carbonyl compounds, the amino group of this compound itself could participate in reactions. For example, it could react with an aldehyde to form an imine, which could then undergo further transformation. More relevant is the use of external amine catalysts to functionalize the molecule. For instance, a secondary amine catalyst could react with an added α,β-unsaturated aldehyde to form a nucleophilic enamine, which could then attack the benzylic position of this compound if a suitable leaving group were present.
Lewis Base Catalysis: A Lewis base can activate a substrate by donating an electron pair. In the context of nitrile reactions, a Lewis base can enhance the nucleophilicity of a reagent or interact with the nitrile itself. For example, the base-catalyzed addition of alcohols to nitriles (Pinner reaction) proceeds via the initial formation of an alkoxide, which then acts as a nucleophile attacking the nitrile carbon. acs.org
In heterogeneous catalysis, the reaction occurs at the interface between phases, typically on the surface of a solid metal catalyst. acs.org The hydrogenation of nitriles is a classic example.
Surface Adsorption and Reaction: The mechanism begins with the adsorption of both hydrogen and the nitrile onto the metal surface. wikipedia.org Hydrogen dissociates into atomic hydrogen on the surface. The nitrile molecule also binds to the surface atoms. The exact mode of binding depends on the metal; for instance, nickel and cobalt are thought to bind through the nitrogen lone pair, while palladium and platinum may interact with the π-system of the C≡N bond. youtube.com
Sequential Hydrogenation: The reaction proceeds through a series of sequential hydrogen atom transfers from the surface to the adsorbed nitrile. wikipedia.org The first two additions produce a surface-bound imine intermediate. This imine is highly reactive and can either be further hydrogenated to the desired primary amine or react with another amine molecule to form byproducts, leading to secondary or tertiary amines. youtube.com
Selectivity: The key to achieving high selectivity for the primary amine is to promote the rapid hydrogenation of the imine intermediate before it can desorb or react with other molecules. youtube.com This is influenced by the catalyst (metal and support), solvent, temperature, and pressure. For example, cobalt-based catalysts are often effective for selective primary amine synthesis. acs.org
Table 1: Comparison of Catalytic Systems for Nitrile Transformations
| Catalyst Type | Example Catalyst(s) | Target Transformation | Mechanistic Feature | Probable Role with this compound |
| Transition Metal | Pd(OAc)₂ / Ligand | C-H Arylation | Ortho- or Para-directing C-H activation via cyclometalation. nih.govmdpi.com | Functionalization of the aromatic ring at C4 or C6. |
| CuI / Ligand | C-N Coupling (Ullmann) | Formation of a Cu(I)-amido intermediate. mdpi.com | N-Arylation or N-alkylation of the amino group. | |
| Organocatalyst | N-Heterocyclic Carbene | Redox Reactions | Formation of Breslow intermediate; Umpolung. youtube.comnih.gov | Activation of added electrophiles for reaction with the substrate. |
| Chiral Amine | Asymmetric Alkylation | Enamine/Iminium ion formation. | Stereoselective functionalization at the α-carbon. | |
| Heterogeneous | Raney Ni, Co/MgO | Nitrile Hydrogenation | Surface adsorption and sequential H-atom transfer. wikipedia.orgacs.org | Reduction of the nitrile group to a primary amine. |
Kinetic Investigations and Determination of Rate-Determining Steps
Kinetic studies provide quantitative insight into reaction mechanisms by identifying the slowest step in the sequence, known as the rate-determining step (RDS). organicchemistrytutor.com For complex multi-step reactions, the concept of a single RDS can be an oversimplification, but it remains a valuable framework. jcsp.org.pk
Nitrile Hydrolysis: In acid-catalyzed hydrolysis, the rate law often shows a dependence on both the nitrile and the acid concentration. The RDS can be the initial protonation of the nitrile or the subsequent attack by the weakly nucleophilic water molecule. viu.caresearchgate.net For base-catalyzed hydrolysis of substituted benzonitriles, the reaction is often first-order in both nitrile and hydroxide ion, suggesting that the initial nucleophilic attack of OH⁻ on the nitrile carbon is the rate-determining step. youtube.com
Heterogeneous Hydrogenation: For the catalytic hydrogenation of nitriles, the RDS can vary depending on the catalyst and conditions. DFT calculations for benzonitrile (B105546) hydrogenation on a Nickel surface suggest that the first hydrogenation step (R-C≡N to R-CH=N) has the highest energy barrier and is thus the RDS. On a nickel phosphide (B1233454) (Ni₃P) surface, this barrier is lower, and the RDS shifts to a later hydrogenation step. youtube.com In other systems, the oxidative addition of hydrogen to the metal catalyst has been proposed as the rate-controlling step.
Palladium-Catalyzed Reactions: In many Pd-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. This has been supported by kinetic studies, including the observation of a primary kinetic isotope effect when the carbon-halogen bond is cleaved in the slow step. oup.com
For this compound, a kinetic study of its hydrolysis would likely reveal how the electron-donating amino and methyl groups affect the rate compared to unsubstituted benzonitrile. The Hammett equation, which relates reaction rates to substituent electronic properties (σ constants), could be used to quantify these effects. youtube.com Electron-donating groups would be expected to accelerate electrophilic aromatic substitution but could slow down reactions where the aromatic ring acts as a leaving group or where nucleophilic attack on the nitrile is rate-limiting.
Application of Computational Chemistry in Mechanistic Elucidation (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of organic reactions. While specific DFT studies focused exclusively on this compound are not extensively documented in publicly available research, the principles and methodologies are widely applied to analogous systems, such as other aminobenzonitrile derivatives. These studies provide a foundational understanding of how computational models can illuminate reaction pathways, transition states, and the electronic factors governing the reactivity of compounds like this compound.
In the study of related 2-aminobenzonitriles, DFT calculations have been instrumental in investigating reaction mechanisms, such as their cyclization reactions with carbon dioxide. researchgate.net These computational analyses help in mapping the potential energy surface of the reaction, identifying the most favorable reaction pathways. For instance, DFT can be used to calculate the activation energies of different proposed steps in a reaction, thereby determining the rate-determining step.
Furthermore, computational models can provide detailed insights into the electronic properties of the molecule, such as atomic charges and molecular orbital distributions. This information is crucial for understanding the nucleophilic and electrophilic character of different sites within the this compound molecule, which in turn governs its reactivity in various chemical transformations.
The application of DFT extends to predicting the geometries of reactants, intermediates, and transition states. The accuracy of these predictions allows for a detailed stereochemical analysis of reaction pathways. While experimental characterization of transient species is often challenging, computational methods can provide valuable, albeit theoretical, structural information.
A common application of DFT in mechanistic studies involves the comparison of different proposed mechanisms. By calculating the energy profiles for each plausible pathway, researchers can identify the most energetically favorable route. This approach has been successfully used to understand the mechanisms of N-alkylation of amino derivatives and other complex organic transformations. researchgate.net
Computational and Theoretical Chemistry Studies
Molecular Orbital Theory Applications to Electronic Structure
Molecular Orbital (MO) theory is fundamental to describing the electronic structure of molecules. It explains how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity and electronic properties.
For aromatic amines like aniline (B41778) and its derivatives, the electronic structure is a result of the interaction between the benzene (B151609) ring's π-system and the lone pair of electrons on the amino group. researchgate.netsci-hub.se The amino group acts as an electron-donating group, which raises the energy of the HOMO and influences the aromatic system's reactivity towards electrophiles. sci-hub.se In a molecule like 3-Amino-2-methylphenylacetonitrile, the interplay between the electron-donating amino group, the electron-withdrawing nitrile group, and the methyl group would define its electronic landscape.
Theoretical studies on related molecules, such as nitrobenzene (B124822) and aniline, use MO theory to analyze the composition of their frontier orbitals. researchgate.net For instance, the HOMO of aniline is formed by the interaction of the benzene ring's orbitals with the nitrogen lone pair, while the LUMO is primarily composed of the π* antibonding orbitals of the benzene ring. researchgate.net Similar analysis for this compound would be crucial to understand its electronic transitions and reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Characteristics for this compound
| Property | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) |
| Primary Contribution | π-orbitals of the phenyl ring and lone pair of the amino group | π*-antibonding orbitals of the phenyl ring and nitrile group |
| Energy Level | Relatively high due to the electron-donating amino group | Relatively low due to the electron-withdrawing nitrile group |
| Reactivity Implication | Site for electrophilic attack | Site for nucleophilic attack |
| HOMO-LUMO Gap | Expected to be moderate, influencing electronic spectra | - |
This table is illustrative and based on general principles of MO theory for analogous compounds. Specific energy values would require dedicated quantum chemical calculations.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. DFT calculations can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy structure on the potential energy surface.
For substituted benzonitriles and anilines, DFT methods, often with functionals like B3LYP, are employed to understand how different substituents affect the molecular structure and electronic properties. echemcom.comnih.gov For example, studies on aminobenzonitriles investigate the twisting angle of the amino group and its effect on the electronic states. echemcom.com In the case of this compound, DFT would be instrumental in determining the preferred orientation of the amino and methyl groups relative to the phenyl ring and the cyanomethyl group.
DFT calculations also yield valuable electronic property data. This includes the distribution of electron density, electrostatic potential maps that show regions of positive and negative charge, and the energies of frontier molecular orbitals (HOMO and LUMO). echemcom.com These calculations help in understanding the molecule's polarity, reactivity sites, and electronic spectra. For instance, the electrostatic potential map would likely show a high negative potential around the nitrogen atom of the nitrile group and the amino group, indicating their nucleophilic character.
Table 2: Representative Geometric Parameters for Aromatic Amines and Nitriles from DFT Studies
| Parameter | Typical Value (Aniline Derivatives) researchgate.net | Typical Value (Benzonitrile Derivatives) | Predicted Trend for this compound |
| C-N (amino) bond length | ~1.40 Å | - | Expected to be around 1.40 Å |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å | ~1.39 - 1.41 Å | Minor variations due to substitution |
| C≡N bond length | - | ~1.15 Å | Expected to be around 1.15 Å |
| H-N-H bond angle | ~112° | - | Expected to be around 112° |
| C-C-N (nitrile) bond angle | - | ~178-180° | Expected to be nearly linear |
This table presents typical values from studies on related compounds to illustrate the type of data obtained from DFT calculations. Precise values for this compound would require specific computation.
Prediction of Reaction Pathways and Transition State Geometries
A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. DFT calculations are a primary tool for this purpose, allowing for the determination of the geometries and energies of transition states, which correspond to the energy maxima along a reaction coordinate.
For a molecule like this compound, theoretical studies could predict the pathways of various reactions, such as electrophilic aromatic substitution, nucleophilic addition to the nitrile group, or reactions involving the amino group. For example, in a study of Pd-catalyzed reactions of acyl fluorides, DFT was used to elucidate the mechanistic pathways and understand the role of different ligands in controlling the reaction selectivity. rsc.org
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For instance, the mechanism of tautomerization in heterocyclic systems has been investigated using DFT to calculate the barrier heights for proton transfer. nih.gov Similar approaches could be applied to study potential intramolecular rearrangements or reactions of this compound.
Conformational Analysis and Molecular Dynamics Simulations
Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, which can interconvert. Conformational analysis aims to identify the stable conformers and determine their relative energies. For a molecule with multiple substituents on a benzene ring, like this compound, different orientations of the amino, methyl, and cyanomethyl groups are possible.
Computational methods can systematically explore the conformational space to find the lowest energy conformers. This is often done by rotating specific bonds and calculating the energy at each step. Studies on formyl and acetyl derivatives of benzo[b]furan have used NMR and computational methods to determine the populations of different conformers in solution. rsc.org
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model how the molecule moves, vibrates, and changes its conformation. This would be particularly useful for understanding the flexibility of the cyanomethyl group and the rotational barrier of the amino and methyl groups in this compound in different solvent environments.
Quantum Chemical Calculations of Spectroscopic Parameters Relevant to Structure and Reactivity
Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. Methods like DFT can be used to calculate various spectroscopic parameters, providing a direct link between the computed molecular structure and the experimental spectrum. yukiozaki.comnih.gov
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with good accuracy. nih.gov These calculations are highly sensitive to the molecular geometry and electronic environment, making them excellent for confirming structures and studying conformational changes. For this compound, predicted NMR spectra would help in the assignment of experimental signals.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy. researchgate.net These theoretical spectra are often used to assign the vibrational modes observed in experimental IR and Raman spectra. For example, the characteristic C≡N stretching frequency in nitriles is a well-studied vibrational mode. tandfonline.com
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov These calculations can help understand the nature of the electronic transitions (e.g., π→π* or n→π*) and how they are affected by the molecular structure and solvent.
Advanced Analytical Techniques in Research
High-Resolution Mass Spectrometry for Molecular Characterization and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of organic compounds, providing highly accurate mass measurements that can be used to determine the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. nih.gov
In the analysis of 3-Amino-2-methylphenylacetonitrile, HRMS would be used to confirm its molecular formula, C₉H₁₀N₂. The technique can also be used to monitor the progress of a reaction by detecting the presence of reactants, intermediates, and the final product in a complex mixture.
Tandem mass spectrometry (MS/MS), a feature often coupled with HRMS, involves the fragmentation of a selected ion to provide structural information. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, protonation would likely occur on the amino group or the nitrile nitrogen. Subsequent fragmentation (Collision-Induced Dissociation - CID) would yield specific product ions. While direct fragmentation data for this specific molecule is not widely published, expected fragmentation pathways for related nitrile amino acids include the loss of small neutral molecules like HCN or NH₃, and cleavage of the bond between the aromatic ring and the cyanomethyl group. nih.gov
Table 1: Predicted HRMS Fragmentation of this compound (C₉H₁₀N₂) This table presents plausible ionic fragments based on the structure of this compound. Actual observed fragments may vary based on ionization and collision energy conditions.
| Plausible Fragment Ion | Molecular Formula | Calculated Exact Mass (m/z) | Proposed Origin |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₁N₂⁺ | 147.0917 | Protonated molecular ion |
| [M-NH₃+H]⁺ | C₉H₈N⁺ | 130.0651 | Loss of ammonia (B1221849) |
| [M-HCN+H]⁺ | C₈H₁₀N⁺ | 120.0808 | Loss of hydrogen cyanide |
| [M-CH₂CN+H]⁺ | C₈H₁₀N⁺ | 120.0808 | Cleavage of the cyanomethyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. 1D NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, the methyl (-CH₃) protons, and the amine (-NH₂) protons. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule. The precise chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted shifts are based on data from analogous compounds like 2-Methylbenzyl cyanide and 4-Aminophenylacetonitrile. chemicalbook.comnih.gov Solvent: CDCl₃.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic H (3H) | ~6.7 - 7.2 | Multiplet | The exact positions depend on the electronic effects of the -NH₂ and -CH₃ groups. |
| Methylene (-CH₂CN) | ~3.7 | Singlet | Adjacent to the nitrile and aromatic ring. |
| Amine (-NH₂) | ~3.5 - 4.5 | Broad Singlet | Chemical shift and appearance can vary with concentration and solvent. |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted shifts are based on general principles and data from analogous compounds. psu.edursc.org Solvent: CDCl₃.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Nitrile (-CN) | ~118 | Characteristic shift for a nitrile carbon. |
| Aromatic C-NH₂ | ~145 | Deshielded by the nitrogen atom. |
| Aromatic C-CH₃ | ~130 | |
| Aromatic C-CH₂CN | ~125 | |
| Aromatic C-H (3C) | ~115 - 130 | |
| Methylene (-CH₂CN) | ~20 |
Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
While 1D NMR provides essential data, 2D NMR experiments are required to unambiguously assemble the molecular structure by revealing correlations between nuclei. youtube.com
COSY (COrrelation SpectroscopY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). epfl.ch It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal, for example, linking the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu It is critical for connecting different parts of the molecule. For instance, HMBC would show correlations from the methylene protons to the nitrile carbon and to several aromatic carbons, and from the methyl protons to adjacent aromatic carbons, definitively proving the substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net For this molecule, a NOESY spectrum could show a correlation between the methyl protons and the methylene protons, confirming their spatial proximity on the aromatic ring.
Table 4: Key Expected 2D NMR Correlations for Structural Elucidation
| Technique | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | Aromatic H ↔ Aromatic H | Establishes connectivity within the aromatic spin system. |
| HSQC | -CH₂- ↔ -CH₂- | Connects protons to their directly attached carbons. |
| -CH₃ ↔ -CH₃ | ||
| Aromatic H ↔ Aromatic C | ||
| HMBC | -CH₂- → -CN, Aromatic C | Confirms attachment of the cyanomethyl group to the ring. |
| -CH₃ → Aromatic C | Confirms attachment and position of the methyl group. | |
| NOESY | -CH₂- ↔ -CH₃ | Confirms spatial proximity of the methylene and methyl groups. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. pressbooks.pub Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.
For this compound, key functional groups produce distinct signals:
Amino group (-NH₂): Shows two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pub
Nitrile group (-C≡N): Exhibits a sharp, medium-intensity absorption in the 2220-2260 cm⁻¹ range. This peak is often very distinct due to its position in a relatively clear region of the spectrum. spectroscopyonline.com
Aromatic Ring: C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations cause several peaks in the 1450-1600 cm⁻¹ region.
Alkyl groups (-CH₃, -CH₂-): Saturated C-H stretching vibrations are observed just below 3000 cm⁻¹. pressbooks.pub
Raman spectroscopy provides complementary information. The nitrile (C≡N) stretch is particularly strong and sensitive in Raman spectra, making it an excellent probe for studying interactions involving this group. researchgate.netresearchgate.net Both IR and Raman spectroscopy can be used to monitor reaction progress by observing the disappearance of reactant peaks and the appearance of product peaks.
Table 5: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium to Strong |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Medium, Sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the precise positions of each atom, as well as bond lengths and angles. researchgate.net
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the aromatic ring and the precise conformation of the cyanomethyl and amino groups relative to the ring and to each other in the crystal lattice. While no public crystal structure data for this specific compound is currently available, the technique remains the gold standard for absolute structural determination in the solid phase. nih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. thermofisher.comlcms.cz
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for analyzing non-volatile or thermally sensitive compounds like aromatic amines. tandfonline.com For this compound, a reversed-phase HPLC method would typically be used. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape). thermofisher.comtandfonline.com The compound's purity can be determined by measuring the area of its peak relative to any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, polar compounds like primary amines can exhibit poor chromatographic behavior (e.g., peak tailing) and may be thermally unstable. iu.edu Therefore, derivatization is often required to analyze such compounds by GC. researchgate.net The active hydrogens on the amino group can be replaced with a less polar, more stable group, such as a trimethylsilyl (B98337) (TMS) group using a reagent like BSTFA, or an acyl group using TFAA. iu.edunist.gov This process increases the volatility and thermal stability of the analyte, leading to better chromatographic performance.
Table 6: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition | Purpose |
|---|---|---|---|
| HPLC | Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on polarity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the analyte from the column. | |
| Detector | UV (e.g., at 254 nm) or Mass Spectrometer | Detection and quantification of the analyte. | |
| GC-MS | Derivatization Agent | BSTFA (for silylation) or TFAA (for acylation) | Increase volatility and thermal stability. |
| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) | Separation based on boiling point and polarity. | |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |
Advanced Applications in Organic Synthesis
Building Block for Complex Polycyclic and Fused Ring Systems
The strategic positioning of the amino and cyano groups in 3-Amino-2-methylphenylacetonitrile facilitates its use as a precursor for the synthesis of various fused heterocyclic systems. The presence of these functionalities allows for intramolecular cyclization reactions or sequential intermolecular reactions to build complex polycyclic frameworks.
One potential application lies in the synthesis of fused pyrimidine derivatives. Aromatic and heterocyclic o-aminonitriles are known to react with reagents like carbon disulfide to form fused pyrimidinedithiones researchgate.net. By analogy, this compound could undergo a similar reaction, where the amino group reacts with carbon disulfide, followed by cyclization involving the nitrile group, to yield a fused thiopyrimidine system. Further reactions could then be employed to build additional rings onto this core structure researchgate.netresearchgate.net.
Another important class of fused heterocycles that could potentially be synthesized from this compound are quinazolines. The synthesis of quinazolines often involves the reaction of 2-aminobenzonitriles with various carbon and nitrogen sources nih.govorganic-chemistry.org. For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids has been shown to produce diverse quinazolines organic-chemistry.org. The reactivity of this compound would be analogous to these substrates, allowing for the construction of substituted quinazoline (B50416) scaffolds.
Furthermore, this compound can serve as a precursor to benzodiazepines, a critical class of biologically active compounds nih.govgoogle.comnih.gov. The synthesis of 1,4-benzodiazepines can be achieved through the alkylation of the enolate of a benzodiazepine precursor scielo.brresearchgate.net. This compound could be elaborated into a suitable precursor for such cyclization and subsequent functionalization reactions.
The table below summarizes potential fused ring systems derivable from this compound based on analogous reactions.
| Precursor Class | Reagents/Conditions | Potential Fused Ring System |
| o-Aminonitriles | Carbon Disulfide | Fused Thiopyrimidines |
| 2-Aminobenzonitriles | Aldehydes, Arylboronic Acids (Pd-catalyzed) | Substituted Quinazolines |
| Benzodiazepine Precursors | Alkylation of Enolates | 1,4-Benzodiazepines |
Precursor for Nitrogen-Containing Heterocycles of Synthetic and Research Interest
The inherent reactivity of the amino and nitrile functionalities in this compound makes it an ideal starting material for a variety of nitrogen-containing heterocycles. These heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science researchgate.net.
The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, typically involves the reaction of an activated nitrile with an α-mercaptoaldehyde or ketone nih.gov. While the classical Gewald reaction utilizes α-mercapto carbonyl compounds, modifications and analogous reactions could potentially employ this compound to construct thiophene rings fused to other heterocyclic systems.
Furthermore, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been reported through a green, microwave-assisted tandem process from the corresponding anthranilic acids mdpi.com. These quinazolinones are themselves valuable synthons for more complex derivatives mdpi.comuin-malang.ac.idresearchgate.net. This compound could serve as a starting point for the synthesis of analogous quinazolinone structures, which can then be further functionalized.
The reaction of acylethynylpyrroles with malononitrile has been shown to produce 2-(3-amino-2,4-dicyanophenyl)pyrroles nih.gov. This type of reaction highlights the potential for the nitrile group of a compound like this compound to participate in cyclization and annulation reactions to form complex aryl-substituted heterocycles. Additionally, acid-mediated cyclization of related cyanobutyronitrile derivatives can lead to the formation of substituted aminofurans researchgate.net.
The following table illustrates potential nitrogen-containing heterocycles that could be synthesized from this compound, based on the reactivity of similar compounds.
| Reaction Type | Key Reagents | Potential Heterocycle |
| Gewald-type Reaction | Sulfur source, Carbonyl compound | Substituted Aminothiophenes |
| Quinazolinone Synthesis | Acidic or basic conditions, Carbonyl source | Substituted Quinazolinones |
| Annulation Reactions | Dicyanomethane or related reagents | Aryl-substituted Heterocycles |
| Acid-mediated Cyclization | Acid catalyst | Substituted Aminofurans |
Synthesis of Chiral Intermediates and Enantioenriched Compounds
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. While no specific methods for the enantioselective synthesis or resolution of this compound have been detailed in the provided search results, general strategies applicable to aminonitriles and related compounds can be considered.
One common approach is the resolution of racemic aminonitriles through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization google.com. This classical method could be applied to separate the enantiomers of this compound.
Enantioselective synthesis offers a more direct route to enantioenriched products. For instance, N-H insertion reactions of vinyldiazoacetates with carbamates, cooperatively catalyzed by a rhodium complex and a chiral phosphoric acid, have been developed for the enantioselective synthesis of α-alkenyl α-amino acid derivatives rsc.org. A similar strategy could potentially be adapted for the asymmetric functionalization of the amino group in this compound or its derivatives.
Furthermore, the stereocontrolled synthesis of functionalized heterocyclic amino esters and amides with multiple stereocenters has been achieved through ring-rearrangement metathesis of bicyclic β-amino acids nih.govnih.gov. This demonstrates the potential for developing complex chiral scaffolds from amino acid-like precursors, a category into which derivatives of this compound could fall. The alkylation of chiral amide derivatives of β-alanine has also been studied for the diastereoselective synthesis of β-amino acids scielo.br.
The table below outlines potential strategies for accessing chiral derivatives of this compound.
| Method | Description | Potential Outcome |
| Chemical Resolution | Formation of diastereomeric salts with a chiral acid. | Separation of enantiomers. |
| Asymmetric Catalysis | Enantioselective functionalization of the amino group or an adjacent position. | Direct synthesis of enantioenriched derivatives. |
| Diastereoselective Synthesis | Alkylation of a chiral derivative. | Control of stereochemistry in new chiral centers. |
| Ring-Rearrangement Metathesis | Stereocontrolled synthesis from a chiral precursor. | Formation of complex, enantioenriched heterocyclic systems. |
Role in Multi-Component Reactions (MCRs) and Tandem Processes
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The amino group of this compound makes it a suitable candidate for isocyanide-based MCRs such as the Ugi and Passerini reactions nih.govwikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgnih.govbeilstein-journals.org.
In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a bis-amide wikipedia.orgnih.govbeilstein-journals.orgnih.gov. This compound could serve as the amine component, leading to the formation of complex, peptide-like structures bearing the 2-methyl-3-cyanophenyl moiety. The diversity of the other three components allows for the rapid generation of large compound libraries.
The Passerini three-component reaction (P-3CR) involves a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide nih.govwikipedia.orgnih.govorganic-chemistry.org. While the classical Passerini reaction does not directly involve an amine, variations and subsequent transformations of the products can lead to amino-functionalized molecules.
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are another area where this compound could be utilized. For example, tandem reactions of 2-aminobenzophenones with N-methylamines have been used to synthesize quinazolines via an iodine-catalyzed C(sp3)-H amination nih.gov. The reactivity of this compound would be analogous, allowing for its participation in similar tandem processes. Furthermore, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can lead to substituted nicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions, showcasing the potential for tandem cyclization processes mdpi.com.
The following table summarizes the potential involvement of this compound in MCRs and tandem processes.
| Reaction Type | Components | Potential Product Class |
| Ugi-4CR | Carbonyl, Carboxylic Acid, Isocyanide | Bis-amides |
| Passerini-3CR related transformations | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides and derivatives |
| Tandem C-H Amination/Cyclization | Amine, Oxidant | Fused N-Heterocycles |
| Tandem Condensation/Electrocyclization | Carbonyl compound, Active methylene reagent | Polycyclic Heterocycles |
Integration into Continuous Flow Chemistry Systems
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering advantages in terms of safety, efficiency, and scalability nih.govrsc.orgmdpi.comnih.gov. The synthesis of various pharmaceuticals, including anticancer drugs, has been successfully translated from batch to continuous flow processes nih.gov.
The integration of this compound into continuous flow systems could offer several benefits. For instance, reactions that are highly exothermic or involve hazardous reagents can be performed more safely in microreactors due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation and precise temperature control scispace.comrsc.org.
The synthesis of 3-amino-4-amidoximinofurazan, an important precursor for energetic materials, has been successfully demonstrated in a continuous-flow system, resulting in improved safety and a shorter reaction time compared to batch processing rsc.org. Similarly, the synthesis of nitrofuran pharmaceuticals has been achieved using a continuous flow platform for the nitration of furfural nih.gov. These examples highlight the potential for developing safe and efficient continuous flow processes for the synthesis and derivatization of this compound.
A two-step continuous-flow synthesis involving a selective ester reduction followed by reductive amination has been developed for a medicinally relevant piperazine derivative mdpi.com. This demonstrates the feasibility of multi-step telescoped reactions in flow, where intermediates are not isolated, leading to a more streamlined and efficient process. Such an approach could be envisioned for the conversion of this compound into more complex target molecules.
The table below outlines the potential advantages of using continuous flow chemistry for reactions involving this compound.
| Feature of Flow Chemistry | Advantage for Synthesizing with this compound |
| Enhanced Heat Transfer | Improved safety for exothermic reactions such as nitrations or cyclizations. |
| Precise Control of Reaction Parameters | Higher yields and selectivities due to optimal temperature and residence time control. |
| Increased Safety | Minimized exposure to hazardous reagents and intermediates. |
| Scalability | Facile scale-up by running the system for longer or by numbering-up reactors. |
| Telescoped Reactions | Increased efficiency by performing multiple reaction steps in a continuous sequence. |
Future Research Directions
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
Traditional synthetic routes for aromatic nitriles often rely on harsh conditions and toxic reagents, such as the use of metal cyanides in Sandmeyer or Rosenmund-von Braun reactions. nih.govnumberanalytics.com The future of synthesizing 3-Amino-2-methylphenylacetonitrile and its analogs lies in the adoption of green and sustainable chemistry principles. numberanalytics.com Research should focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. numberanalytics.comnih.gov
Key areas for development include:
One-Pot Syntheses: Designing multi-step reactions in a single vessel, such as the synthesis from readily available aromatic aldehydes in water, can significantly reduce waste and improve efficiency. rsc.org
Non-Noble Metal Catalysis: Replacing precious metal catalysts (e.g., palladium) with earth-abundant and less toxic alternatives like nickel or copper for cyanation reactions presents a more sustainable and cost-effective approach. nih.govrsc.orgnumberanalytics.com
Aqueous-Phase Synthesis: Utilizing water as a solvent instead of volatile and often toxic organic solvents is a cornerstone of green chemistry. rsc.orgnih.gov Methods for the direct synthesis of aryl nitriles from aldehydes in water have been reported and could be adapted. rsc.org
Cyanide-Free Reagents: Exploring alternative, non-metallic cyano-group sources can circumvent the high toxicity associated with traditional cyanide salts and the generation of hydrogen cyanide gas. nih.gov
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches
| Feature | Traditional Methods (e.g., Sandmeyer Reaction) | Future Sustainable Methods |
|---|---|---|
| Cyanide Source | Highly toxic metal cyanides (e.g., CuCN, KCN) numberanalytics.comnih.gov | Non-metallic cyano sources, biocatalytic approaches nih.govmdpi.com |
| Catalysts | Often stoichiometric copper salts; may use palladium numberanalytics.comnumberanalytics.com | Non-noble metal nanocatalysts (e.g., Ni, Co oxides) nih.govrsc.org |
| Solvents | Often harsh organic solvents (e.g., DMF, NMP) rsc.org | Water, green solvents rsc.org |
| Process | Multi-step with isolation of intermediates | One-pot conversions rsc.org |
| Environmental Impact | High, with toxic metal waste and hazardous reagents nih.govnumberanalytics.com | Low, with reduced waste and energy consumption numberanalytics.com |
Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations
The trifunctional nature of this compound offers a rich landscape for discovering novel chemical transformations. The interplay between the amino, nitrile, and methyl-substituted phenyl groups could lead to the synthesis of unique molecular architectures, particularly complex heterocyclic systems. nih.gov
Future investigations should target:
Domino and Cascade Reactions: Designing sequences where the initial reaction of one functional group triggers subsequent intramolecular transformations. For instance, an initial aza-Michael addition involving the amino group could be followed by an intramolecular cyclization onto the nitrile, a strategy used to create polysubstituted 4-aminoquinolines from other aminobenzonitriles. cardiff.ac.uk
Synthesis of Privileged Scaffolds: Utilizing the compound as a building block to access "privileged structures"—molecular frameworks that are known to bind to multiple biological targets. researchgate.net This could involve exploring its use in multicomponent reactions to rapidly build molecular complexity.
Novel Cyclization Strategies: The ortho-positioning of the methyl group relative to the amino group could be exploited in novel cyclization reactions, potentially leading to the formation of unique fused heterocyclic systems not accessible from other isomers.
Fragmentation and Rearrangement Chemistry: Studying the molecule's behavior under high-energy conditions, such as those found in mass spectrometry or pyrolysis, can reveal unexpected fragmentation pathways and rearrangements, providing insights into the formation of reactive intermediates like benzynes, which are crucial in PAH formation chemistry. nih.govrsc.org
Application of Emerging Catalysis Technologies (e.g., Photocatalysis, Electrocatalysis)
Photocatalysis and electrocatalysis are transforming organic synthesis by enabling reactions under exceptionally mild conditions, often at room temperature and pressure, with high selectivity. acs.org These technologies harness light or electrical energy to generate highly reactive intermediates, opening up new avenues for synthesis and functionalization.
Potential applications for this compound include:
Photocatalytic C-H Functionalization: Visible-light photocatalysis could be used for the direct cyanation of C(sp3)-H bonds or the functionalization of the aromatic ring, avoiding the need for pre-functionalized starting materials. acs.org
Electrosynthesis: The synthesis of the nitrile itself could be achieved via electrocatalysis, for example, by the oxidation of a corresponding primary alcohol in the presence of ammonia (B1221849) using simple nickel catalysts. rsc.orgchemrxiv.org This approach offers a green alternative to traditional oxidation methods. chemrxiv.org
Photoinduced EDA Complexes: The formation of an electron donor-acceptor (EDA) complex between the aminobenzonitrile (as the donor) and a suitable acceptor could enable novel catalyst-free cross-coupling reactions under light irradiation. acs.org
Table 2: Potential Applications of Emerging Catalysis
| Technology | Potential Transformation of/from this compound | Advantages |
|---|---|---|
| Photocatalysis | Direct arylation or alkylation of the aromatic ring; functionalization of the methyl group. acs.org | Mild reaction conditions, high functional group tolerance, novel reactivity. acs.org |
| Electrocatalysis | Synthesis from 3-amino-2-methylbenzyl alcohol and ammonia. rsc.orgchemrxiv.org | Avoids chemical oxidants, uses electricity as a green reagent, potential for process intensification. acs.org |
| Dual Catalysis | Combining photocatalysis with another catalytic cycle (e.g., transition metal) for complex bond formations. | Access to unprecedented transformations by merging different catalytic modes. |
Chemoenzymatic Synthesis of Derivatized Compounds with Enhanced Selectivity
Biocatalysis, the use of enzymes for chemical synthesis, offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. nih.govnih.govnih.gov This makes it an ideal technology for the sustainable synthesis of high-value, complex molecules from the this compound scaffold.
Future research could explore:
Nitrilase-Mediated Hydrolysis: Using nitrilase enzymes to selectively hydrolyze the nitrile group to the corresponding carboxylic acid (3-amino-2-methylphenylacetic acid) or amide, which are valuable intermediates in their own right. tandfonline.com This enzymatic route avoids the often harsh acidic or basic conditions required for chemical hydrolysis. nih.gov
Asymmetric Synthesis with Transaminases: Employing transaminases for the kinetic resolution of a racemic amine precursor to this compound or for the asymmetric amination of a ketone precursor, yielding enantiomerically pure products. nih.gov
Enzymatic Cascades: Developing multi-enzyme, one-pot cascade reactions. For example, coupling a transaminase reaction with a nitrilase or a transketolase could build complex chiral molecules in a highly efficient and atom-economical manner. nih.gov
Aldoxime Dehydratases: A biocatalytic route using aldoxime dehydratases could produce the nitrile from the corresponding aldoxime under very mild, cyanide-free conditions. mdpi.com
Table 3: Potential Chemoenzymatic Transformations
| Enzyme Class | Substrate/Product | Potential Application |
|---|---|---|
| Nitrilase | This compound | Selective conversion of the nitrile to a carboxylic acid or amide. tandfonline.com |
| Nitrile Hydratase | This compound | Selective conversion of the nitrile to the corresponding amide. tandfonline.comjst.go.jp |
| Transaminase | Prochiral ketone precursor | Asymmetric synthesis of chiral amine derivatives. nih.gov |
| Aldoxime Dehydratase | 3-Amino-2-methylphenylaldoxime | Cyanide-free synthesis of the target nitrile. mdpi.com |
Computational Design and De Novo Synthesis of New Derivatives and Reactions
Computational chemistry provides powerful predictive tools that can accelerate the discovery and development of new molecules and reactions, saving significant time and resources in the laboratory. longdom.org By modeling the electronic and structural properties of this compound, researchers can rationally design novel derivatives and predict their behavior.
Key areas for computational investigation include:
Predicting Reactivity and Mechanisms: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation barriers, and elucidate mechanisms for the novel transformations proposed in the sections above. longdom.org This can help prioritize which reactions are most likely to be successful.
Designing Novel Derivatives: In silico design of new derivatives with tailored electronic, optical, or biological properties. For example, computational studies can predict how different substituents on the aromatic ring would affect the molecule's properties for applications in materials science (e.g., for OLEDs) or as a precursor to bioactive compounds. pku.edu.cnrsc.orgnih.gov
Virtual Screening: Designing libraries of virtual derivatives and computationally screening them against biological targets to identify potential new drug candidates, guiding synthetic efforts toward the most promising compounds. rsc.org
Understanding Spectroscopic Properties: Calculating and predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds and to understand the fragmentation patterns observed in mass spectrometry. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for lab-scale preparation of 3-Amino-2-methylphenylacetonitrile?
- Methodological Answer : A plausible route involves coupling 2-methylaniline with bromoacetonitrile under Ullmann or Buchwald-Hartwig conditions, leveraging palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to introduce the nitrile group. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is advised to isolate the product . For analogous nitrile synthesis, acetonitrile precursors have been used as key intermediates in heterocyclic frameworks, suggesting similar strategies .
Q. How can researchers safely handle and store this compound?
- Methodological Answer : Follow OSHA HazCom 2012 guidelines for nitriles: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid contact with oxidizing agents. Store in sealed containers under inert gas (e.g., N₂) at 2–8°C. Safety data for related compounds (e.g., 3-Methoxyphenylacetonitrile) emphasize strict ventilation and prohibition of use in non-research settings .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm aromatic substitution patterns and nitrile group presence (δ ~120 ppm in ¹³C NMR). IR spectroscopy (C≡N stretch ~2240 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular weight. For purity assessment, use HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to model transition states and energetics of coupling reactions. Studies on aminoimidazodipyridines demonstrate DFT’s utility in predicting regioselectivity and stabilizing intermediates, which can guide catalyst/ligand selection .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹⁵N-nitrogen) or compare with spectral libraries of structurally similar compounds (e.g., phenylacetonitrile derivatives) .
Q. How does the electron-withdrawing nitrile group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The nitrile group stabilizes adjacent negative charges, enhancing nucleophilic aromatic substitution (SNAr) at the ortho position. Kinetic studies (e.g., varying temperature/pH) can quantify this effect. Electrochemical analysis (cyclic voltammetry) may further reveal redox behavior .
Q. What protocols ensure stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. For light-sensitive reactions, use amber glassware and exclude UV light. Stability in solvents (e.g., DMSO, acetonitrile) should be tested via NMR over 24-hour periods .
Q. How can researchers mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Optimize reaction parameters (e.g., catalyst loading, solvent polarity) via design of experiments (DoE). Statistical tools (e.g., ANOVA) identify critical factors. Reproducibility is enhanced by strict moisture control (e.g., molecular sieves) and standardized workup protocols .
Regulatory and Safety Considerations
- Regulatory Compliance : The compound is likely restricted to R&D under TSCA and REACH (if not listed on DSL/NDSL). Ensure institutional approvals for handling nitriles, which may require specialized waste disposal .
- Contradictions in Safety Data : While some safety sheets recommend inert storage, others emphasize ventilation; reconcile by adopting the most stringent protocols (e.g., dual containment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
